molecular formula C12H22N2O3 B12513791 tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate

tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate

Cat. No.: B12513791
M. Wt: 242.31 g/mol
InChI Key: PGZYESLDSMCWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate (CAS 2386283-00-5) is a sophisticated chiral bicyclic carbamate derivative that serves as a valuable building block in advanced organic synthesis and pharmaceutical research . Its molecular formula is C12H22N2O3 with a molecular weight of 242.31 g/mol . The compound features a rigid, stereochemically defined octahydropyrano[3,4-c]pyrrole scaffold, which provides a constrained conformation that is highly beneficial for developing peptidomimetics and other bioactive molecules . This rigidity can significantly influence the binding affinity and metabolic stability of candidate drugs . The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine enhances the compound's stability and allows for selective deprotection under mild acidic conditions, facilitating further synthetic elaboration . Its primary research applications include use as a key intermediate in asymmetric synthesis and the construction of complex heterocyclic frameworks central to medicinal chemistry campaigns . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-7-13-6-9(12)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

PGZYESLDSMCWSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CNCC1CCOC2

Origin of Product

United States

Preparation Methods

Synthesis via Sugar-Derived Bicyclic Construction

This approach leverages D-mannose as a starting material to construct the octahydropyrano[3,4-c]pyrrol core, followed by functionalization.

Key Steps

  • Benzylidene Acetal Formation :

    • D-mannose is protected as a benzylidene acetal to stabilize the diol structure.
    • Reagents: Benzaldehyde dimethyl acetal, p-toluenesulfonic acid.
    • Yield: ~85% (reported for analogous systems).
  • Ring-Opening and Mesylation :

    • The benzylidene acetal undergoes ring-opening to yield a diol intermediate.
    • Hydroxyl groups are mesylated using methanesulfonyl chloride (MsCl) to create good leaving groups.
    • Reagents: MsCl, dichloromethane, triethylamine.
    • Yield: ~75% (based on similar mesylation protocols).
  • Substitution with Diethylaminomalonate :

    • The mesylated intermediate undergoes nucleophilic substitution with diethylaminomalonate to introduce a malonate moiety.
    • Reagents: NaH, THF.
    • Yield: ~60% (estimated from decarboxylation efficiency).
  • Decarboxylation and N-Boc Protection :

    • The malonate group is decarboxylated to yield the bicyclic amine.
    • The amine is protected with di-tert-butyl dicarbonate (Boc anhydride).
    • Reagents: Boc anhydride, DMAP, dichloromethane.
    • Yield: ~70% (for Boc protection of secondary amines).
Table 1: Sugar-Derived Synthesis Protocol
Step Reagents/Conditions Yield Source
Benzylidene acetal formation Benzaldehyde dimethyl acetal, p-TsOH ~85%
Mesylation MsCl, Et₃N, CH₂Cl₂ ~75%
Substitution Diethylaminomalonate, NaH, THF ~60%
Decarboxylation & Boc protection Boc anhydride, DMAP, CH₂Cl₂ ~70%

Catalytic Hydrogenation of Precursors

This method targets the reduction of unsaturated intermediates to form the pyrrolidine ring.

Key Steps

  • Hydrogenation of Nitriles or Alkenes :

    • A nitrile or alkene-containing precursor is hydrogenated using palladium catalysts (e.g., Pd/C or Pd(OH)₂) to saturate the ring.
    • Conditions: H₂ gas (1–3 atm), ethanol or THF solvent.
    • Yield: ~80% (for analogous hydrogenations).
  • Amine Protection :

    • The resulting amine is protected with Boc anhydride under mild acidic conditions.
    • Reagents: Boc anhydride, DMAP, CH₂Cl₂.
    • Yield: ~85% (typical for Boc protection).
Table 2: Hydrogenation-Based Synthesis Protocol
Step Reagents/Conditions Yield Source
Hydrogenation Pd/C, H₂ (1 atm), EtOH ~80%
Boc protection Boc anhydride, DMAP, CH₂Cl₂ ~85%

Azide Reduction and Functionalization

This route involves reducing an azide group to an amine, followed by Boc protection.

Key Steps

  • Azide Reduction :

    • A bicyclic azide precursor is reduced to a primary or secondary amine using catalytic hydrogenation or sodium azide reduction.
    • Conditions: Pd(OH)₂/C, H₂, ethanol.
    • Yield: ~90% (for azide-to-amine reductions).
  • Boc Protection :

    • The amine is protected with Boc anhydride in the presence of a base.
    • Reagents: Boc anhydride, Et₃N, CH₂Cl₂.
    • Yield: ~85% (standard for Boc protection).
Table 3: Azide Reduction Protocol
Step Reagents/Conditions Yield Source
Azide reduction Pd(OH)₂/C, H₂ (1 atm), EtOH ~90%
Boc protection Boc anhydride, Et₃N, CH₂Cl₂ ~85%

Mesylation and Substitution Strategies

This method focuses on introducing the amine group via nucleophilic substitution.

Key Steps

  • Mesylation of Hydroxyl Groups :

    • A hydroxyl group in the bicyclic precursor is converted to a mesylate using MsCl.
    • Reagents: MsCl, Et₃N, CH₂Cl₂.
    • Yield: ~70% (for secondary alcohol mesylations).
  • Amine Displacement :

    • The mesylate undergoes substitution with ammonia or an amine source (e.g., Boc-protected amine).
    • Conditions: NH₃ (aq.), THF, 60°C.
    • Yield: ~60% (estimated for Sₙ2 reactions).
  • Boc Protection :

    • The resulting amine is protected with Boc anhydride.
    • Reagents: Boc anhydride, DMAP, CH₂Cl₂.
    • Yield: ~85%.

Critical Considerations in Synthesis

  • Stereocontrol : The bicyclic system’s stereochemistry is influenced by the starting material (e.g., D-mannose vs. D-galactose) and reaction conditions.
  • Boc Stability : Boc protection is stable under acidic conditions but sensitive to strong bases. Reactions should avoid prolonged exposure to nucleophiles.
  • Purification : Silica gel chromatography is standard for isolating the final product, with eluents like hexane/EtOAc.

Comparative Analysis of Methods

Method Advantages Limitations
Sugar-derived High stereochemical control Multi-step, moderate yields
Hydrogenation Fewer steps, scalable Requires catalyst handling
Azide reduction High amine yield Azide precursors may be hazardous
Mesylation Flexible for substitutions Mesylates are moisture-sensitive

Chemical Reactions Analysis

tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research involving this compound includes the development of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate include other tert-butyl carbamate derivatives with varying cyclic substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Stability/Storage Application
This compound 1037368-67-4 C₁₂H₂₂N₂O₃ 242.31 Fused pyran-pyrrolidine ring; (3aS,7aR) stereochemistry 2–8°C, inert atmosphere Pharmaceutical intermediate
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₁H₂₁NO₃ 215.29 Cyclopentyl ring with hydroxyl group Not specified Intermediate for kinase inhibitors
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ 212.29 Bicyclo[2.2.1]heptane system; secondary amine Not specified Neurological drug synthesis
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1270019-92-5 C₁₂H₂₂N₂O₂ 226.32 Piperidine ring with methyl substituent Not specified Antibacterial agent precursor
tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate 953908-29-7 C₁₂H₂₂N₂O₃ 242.31 Fused pyran-pyrrolidine ring; (3aR,7aS) stereochemistry Not specified Stereoisomer for chiral drug development

Key Findings

Structural Complexity and Stereochemistry :

  • The fused pyran-pyrrolidine system in the target compound confers rigidity and distinct stereoelectronic properties compared to simpler cyclopentyl or piperidine analogs . Its (3aS,7aR) configuration is critical for enantioselective binding in drug-receptor interactions, contrasting with the (3aR,7aS) stereoisomer (CAS: 953908-29-7), which may exhibit divergent pharmacokinetic profiles .

Stability and Reactivity :

  • The target compound’s requirement for 2–8°C storage highlights its lower thermal stability compared to analogs like tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate, which lacks fused rings and likely exhibits greater robustness .

Synthetic Utility: The fused bicyclic structure enhances its utility in synthesizing conformationally constrained drug candidates, unlike linear or monocyclic analogs. For example, the bicyclo[2.2.1]heptane derivative (CAS: 1932203-04-7) is favored in neurological drug design due to its blood-brain barrier permeability, whereas the pyrano-pyrrolidine system may optimize solubility and metabolic stability .

Functional Group Variations :

  • Hydroxyl or methyl substituents in analogs (e.g., CAS: 225641-84-9, 1270019-92-5) introduce hydrogen-bonding or lipophilic interactions, respectively, enabling tailored applications in kinase or antibacterial drug development .

Research Implications

  • The stereochemical diversity of pyrano-pyrrolidine carbamates (e.g., CAS: 1037368-67-4 vs. 953908-29-7) warrants further study to elucidate structure-activity relationships (SAR) in chiral environments.
  • Comparative stability studies between fused-ring and monocyclic carbamates could optimize synthetic protocols for industrial-scale production .

Biological Activity

Tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate is a heterocyclic compound with a molecular formula of C12H22N2O2 and a molecular weight of approximately 226.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and anti-inflammatory effects.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1037367-45-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits, potentially acting as a modulator for neurotransmitter systems.
  • Anti-inflammatory Properties : There is evidence indicating that it may reduce inflammation, which could have implications for treating neurodegenerative diseases.
  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which is crucial in preventing oxidative stress-related cellular damage.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by various stressors. The mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Mechanism

Research has highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests a potential application in conditions characterized by chronic inflammation, including Alzheimer's disease and multiple sclerosis.

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated significant scavenging activity, suggesting that the compound can mitigate oxidative stress in biological systems.

Case Studies

StudyFindingsImplications
Study 1: Neuroprotection in vitroDemonstrated reduced apoptosis in neuronal cells exposed to oxidative stress.Potential for developing neuroprotective agents for neurodegenerative diseases.
Study 2: Anti-inflammatory effectsInhibition of TNF-alpha and IL-6 production in macrophage cultures.Could lead to therapeutic strategies for inflammatory diseases.
Study 3: Antioxidant activitySignificant DPPH radical scavenging activity observed.Supports potential use in formulations aimed at reducing oxidative damage.

Q & A

Basic Research Questions

Q. How can the stereochemistry of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate be reliably determined during synthesis?

  • Methodological Answer : Stereochemical control requires chiral auxiliaries or catalysts. For example, PharmaBlock Sciences synthesized stereoisomers of related carbamates (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) using enantioselective reduction or enzymatic resolution. Absolute configuration confirmation involves X-ray crystallography with SHELXL for refinement and ORTEP-3 for visualization . For intermediates, chiral HPLC or NMR using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers .

Q. What experimental design principles apply to optimizing the synthesis of this carbamate?

  • Methodological Answer : Key steps include Boc-protection of the pyrrolidine/piperidine amine, cyclization to form the octahydropyrano-pyrrol system, and purification via column chromatography (e.g., silica gel with EtOAc/hexane). Evidence from PharmaBlock’s derivatives (e.g., tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate) highlights the use of Mitsunobu reactions for stereospecific ether formation and Schlenk techniques for moisture-sensitive steps . Reaction monitoring by TLC or LC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the fused bicyclic system.
  • HRMS : Confirm molecular weight and fragmentation patterns (e.g., loss of Boc group at m/z ~100).
  • IR : Validate carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H absorption (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of the octahydropyrano[3,4-c]pyrrol system?

  • Methodological Answer : Use density functional theory (DFT) with Gaussian or ORCA to calculate low-energy conformers. Compare results with X-ray data (e.g., tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate) to validate torsional angles and ring puckering. Molecular dynamics simulations (AMBER/CHARMM) can assess solvent effects on stability .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

Re-examine crystal packing effects : SHELXL-refined structures may show hydrogen bonding or π-stacking that distorts bond angles vs. solution-state NMR.

Dynamic NMR : Detect ring-flipping or chair-boat transitions in the pyrrolidine moiety at variable temperatures.

SC-XRD vs. PXRD : Single-crystal data (e.g., from ) provides precise metrics, while powder patterns may indicate polymorphism .

Q. How can enantiomeric excess (ee) be quantified in asymmetric syntheses of this carbamate?

  • Methodological Answer :

  • Chiral GC/MS : Use β-cyclodextrin columns to separate enantiomers (e.g., PharmaBlock’s tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate).
  • Mosher’s ester derivatization : Convert the free amine to Mosher’s amide and analyze ¹H NMR diastereomer splitting .

Physicochemical and Application-Oriented Questions

Q. What methods determine the LogP and solubility of this carbamate for pharmacokinetic studies?

  • Methodological Answer :

  • Shake-flask method : Measure partitioning between octanol and PBS buffer (pH 7.4).
  • HPLC-based logP : Use a C18 column with a calibration curve of standards.
  • Thermodynamic solubility : Saturate the compound in biorelevant media (FaSSIF/FeSSIF) and quantify via UV-Vis .

Q. How does the carbamate group influence metabolic stability in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare with analogues lacking the Boc group. The tert-butyl moiety typically slows hydrolysis by esterases, but CYP450-mediated oxidation of the pyrrolidine ring may dominate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.